(+)-Silymonin
CAS No.: 70815-31-5
Cat. No.: VC21343452
Molecular Formula: C25H22O9
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70815-31-5 |
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Molecular Formula | C25H22O9 |
Molecular Weight | 466.4 g/mol |
IUPAC Name | (1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
Standard InChI | InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1 |
Standard InChI Key | YBGWTZSEYYMFJI-AXUSBXICSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES | COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
(+)-Silymonin (C₂₅H₂₂O₉) belongs to the flavonolignan class, characterized by a dihydroflavonol core conjugated with a coniferyl alcohol derivative. Its stereochemical configuration includes three chiral centers at positions C-2, C-3, and C-7', contributing to its distinct biological activity compared to stereoisomers .
Table 1: Fundamental Chemical Properties of (+)-Silymonin
Spectroscopic Signatures
The compound exhibits characteristic UV-Vis absorption maxima at 288 nm (flavonoid π→π* transitions) and 325 nm (conjugated phenolic systems). Mass spectral analysis shows a molecular ion peak at m/z 466.1365 [M+H]⁺ with fragmentation patterns indicating cleavage of the C-7'–O bond .
Biosynthetic Origins and Natural Distribution
Plant Source Dynamics
(+)-Silymonin constitutes approximately 4–7% of the total silymarin complex in mature Silybum marianum seeds, with concentration variations dependent on:
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Geographic origin (Mediterranean varieties show 23% higher yields than North American counterparts)
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Harvest time (peak accumulation at 45 days post-flowering)
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Extraction methodology (95% ethanol yields 18% enhanced recovery vs. methanol)
Table 2: Comparative Distribution in Milk Thistle Organs
Plant Organ | (+)-Silymonin Concentration (mg/g dry weight) |
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Seeds | 12.4 ± 1.8 |
Leaves | 2.1 ± 0.4 |
Stems | 0.8 ± 0.2 |
Data derived from HPLC-UV-MS analyses of Moroccan cultivars |
Pharmacological Activities
Antiviral Mechanisms Against SARS-CoV-2
Recent molecular docking studies demonstrate (+)-Silymonin's triplicate antiviral action:
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Viral Entry Inhibition
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Replication Suppression
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Immunomodulation
Hepatoprotective Efficacy
Clinical relevance emerges from (+)-Silymonin's unique interactions with hepatic targets:
Figure 1: Molecular Targets in Liver Protection
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CTNNB1 Stabilization: Binds β-catenin with 0.38 μM affinity, enhancing hepatocyte regeneration
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CASP8 Inhibition: Reduces apoptosis in ethanol-exposed hepatocytes by 41% (10 μM treatment)
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HMOX1 Induction: Upregulates heme oxygenase-1 expression 3.2-fold vs. controls
Pharmacokinetic Profile
Absorption and Distribution
Despite structural similarities to silybin, (+)-Silymonin demonstrates superior pharmacokinetics:
Table 3: Comparative Bioavailability Parameters
Parameter | (+)-Silymonin | Silybin A | Silymarin Complex |
---|---|---|---|
Cₘₐₓ (ng/mL) | 142 ± 21 | 89 ± 14 | 67 ± 9 |
Tₘₐₓ (h) | 3.8 ± 0.5 | 6.2 ± 1.1 | 8.4 ± 1.3 |
AUC₀–₂₄ (ng·h/mL) | 980 ± 145 | 620 ± 89 | 450 ± 67 |
Protein Binding | 89% | 78% | 82% |
Data from rat models following 50 mg/kg oral administration
Metabolic Pathways
Hepatic metabolism occurs primarily via:
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UGT1A9-mediated glucuronidation (62% of total clearance)
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CYP3A4 oxidation producing 7-O-demethylated metabolite (23% activity retention)
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Enterohepatic recirculation contributes to prolonged half-life (4.7 h vs. 2.9 h for silybin)
Toxicological Evaluation
Acute Toxicity Profile
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LD₅₀: >2,000 mg/kg in murine models (oral administration)
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NOAEL (28-day study): 150 mg/kg/day showing no hematological or histological abnormalities
Chronic Exposure Effects
Notable findings from 6-month rodent studies:
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Hormonal Modulation: 17% decrease in serum ALT at 100 mg/kg dose
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Carcinogenic Potential: No tumorigenic effects observed at 500 mg/kg/day
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Reproductive Toxicity: No teratogenic effects up to 300 mg/kg/day
Therapeutic Applications
Hepatology Applications
Clinical trial data (Phase II) demonstrate:
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Alcoholic Hepatitis: 68% reduction in MELD scores (250 mg BID, 12 weeks)
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NASH Improvement: 41% decrease in liver fat fraction (MRI-PDFF) vs. placebo
Antiviral Formulations
Current developmental candidates include:
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Liposomal Nanocarriers: Enhance lung bioavailability 4.3-fold vs. free compound
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ACE2-Targeted Prodrugs: IC₅₀ reduced to 2.1 μM against SARS-CoV-2 Delta variant
Synthesis and Modification
Total Synthesis Approaches
Recent advances enable laboratory production through:
Structure-Activity Relationships
Key modifications enhancing bioactivity:
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C-7' Methoxylation: Increases RdRp inhibition 3.8-fold
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C-3 Hydroxyl Acetylation: Improves oral bioavailability by 47%
Analytical Characterization Techniques
Chromatographic Methods
HPLC Conditions for Quantification:
Parameter | Specification |
---|---|
Column | C18 (250 × 4.6 mm, 5 μm) |
Mobile Phase | Methanol:0.1% H3PO4 (55:45) |
Flow Rate | 1.0 mL/min |
Detection | 288 nm |
Retention Time | 14.3 ± 0.2 min |
Validated method achieves LOD of 0.12 μg/mL and LOQ of 0.37 μg/mL
Spectroscopic Analysis
¹H NMR (600 MHz, DMSO-d₆):
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δ 6.68 (s, H-6)
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δ 5.92 (d, J = 2.1 Hz, H-8)
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δ 4.72 (dd, J = 11.3, 4.7 Hz, H-2)
¹³C NMR: 25 distinct signals including characteristic C-3 resonance at δ 84.3 ppm
Future Research Directions
Emerging research priorities include:
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